molecular formula C19H18ClNO4S B2609429 5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate CAS No. 2361742-00-7

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2609429
CAS No.: 2361742-00-7
M. Wt: 391.87
InChI Key: BMZMBZKUVKXPQG-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C19H18ClNO4S . It has received significant attention in recent times due to its potential.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 391.868 Da . The structure includes a chloroquinolinyl group, an ethoxy group, and a dimethylbenzenesulfonate group .

Scientific Research Applications

Antimicrobial and Antifungal Activities

5-Chloroquinolin-8-yl derivatives have been explored for their antimicrobial properties. For instance, a study synthesized a compound similar to 5-Chloroquinolin-8-yl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, which showed significant antimicrobial and antifungal activities against various strains of bacteria and fungi (Dixit et al., 2010). Another related study corroborates these findings, highlighting the antimicrobial potential of compounds in this category (Vanparia et al., 2010).

Synthesis and Characterization of Derivatives

Research has also focused on synthesizing various derivatives of 5-Chloroquinolin-8-yl compounds, aiming to understand their structural and chemical properties. For instance, the synthesis of a range of quinazoline antifolate thymidylate synthase inhibitors, which includes chloro substituents similar to the compound , has been documented (Marsham et al., 1989).

Photoluminescence and Material Science Applications

Compounds related to 5-Chloroquinolin-8-yl derivatives have been studied for their photoluminescent properties, indicating potential applications in material science. A study on organic solvents-soluble zinc(II) and cadmium(II) complexes based on 8-hydroxyquinoline derivatives, which are structurally related, demonstrates this aspect (Tan et al., 2018).

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-ethoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-4-24-17-10-13(3)18(11-12(17)2)26(22,23)25-16-8-7-15(20)14-6-5-9-21-19(14)16/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMBZKUVKXPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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